molecular formula C24H30N4O2S B251526 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide

Katalognummer B251526
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: UHVBHCOCDUSTAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide, also known as BCT-100, is a small molecule inhibitor of the protein tyrosine phosphatase SHP2. This molecule has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.

Wissenschaftliche Forschungsanwendungen

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been found to have potential therapeutic applications in various diseases. In cancer, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the SHP2 protein, which is overexpressed in many types of cancer. N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment. In autoimmune disorders, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been shown to suppress the activation of T cells, which play a key role in the development of autoimmune diseases. In cardiovascular diseases, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been found to improve cardiac function and reduce inflammation in animal models.

Wirkmechanismus

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide is a small molecule inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a key regulator of various signaling pathways involved in cell growth, differentiation, and survival. By inhibiting SHP2, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can disrupt these signaling pathways and inhibit the growth and proliferation of cancer cells. N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can also suppress the activation of T cells by inhibiting the SHP2-mediated signaling pathway. In cardiovascular diseases, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can improve cardiac function and reduce inflammation by inhibiting the SHP2-mediated signaling pathway.
Biochemical and Physiological Effects:
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In autoimmune disorders, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can suppress the activation of T cells and reduce the production of pro-inflammatory cytokines. In cardiovascular diseases, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can improve cardiac function, reduce inflammation, and inhibit the development of atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has several advantages for lab experiments, including its small size, high potency, and specificity for SHP2. N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can be easily synthesized and purified, and its activity can be measured using various biochemical and cellular assays. However, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide.

Zukünftige Richtungen

There are several future directions for research on N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide. First, further studies are needed to investigate the efficacy and safety of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide in different disease models, including cancer, autoimmune disorders, and cardiovascular diseases. Second, the mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide needs to be further elucidated, including the downstream signaling pathways affected by SHP2 inhibition. Third, the pharmacokinetics and pharmacodynamics of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide need to be studied in more detail, including its absorption, distribution, metabolism, and excretion in vivo. Finally, the development of more potent and selective SHP2 inhibitors based on the structure of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide is a promising direction for future research.

Synthesemethoden

The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide involves several steps, starting with the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with carbon disulfide to form the corresponding isothiocyanate. This is followed by the reaction of the isothiocyanate with 3,5-dimethylbenzoyl chloride to form the final product, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide. The synthesis has been reported in detail in a research paper by Liu et al. (2018).

Eigenschaften

Molekularformel

C24H30N4O2S

Molekulargewicht

438.6 g/mol

IUPAC-Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C24H30N4O2S/c1-4-5-22(29)28-12-10-27(11-13-28)21-8-6-20(7-9-21)25-24(31)26-23(30)19-15-17(2)14-18(3)16-19/h6-9,14-16H,4-5,10-13H2,1-3H3,(H2,25,26,30,31)

InChI-Schlüssel

UHVBHCOCDUSTAF-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.